4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
Overview
Description
4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route may include the following steps:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethanesulfonyl Group: This step involves the sulfonylation of the pyridazine ring using ethanesulfonyl chloride in the presence of a base.
Nitration and Chlorination: The aromatic ring is nitrated and chlorinated using standard reagents such as nitric acid and thionyl chloride.
Coupling Reactions: The final step involves coupling the substituted pyridazine with the appropriate benzamide derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer effects.
Industry: The compound may be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
These compounds share similar core structures but differ in their substituents and specific biological activities. The unique combination of substituents in this compound contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
4-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-9-8-16(22-23-18)12-4-3-5-14(10-12)21-19(25)13-6-7-15(20)17(11-13)24(26)27/h3-11H,2H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBIHQJVPKAOOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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